1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea
Overview
Description
1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea (OPTBT) is a synthetic compound belonging to the class of heterocyclic compounds known as thioureas. It is a colorless solid with a molecular weight of 301.35 g/mol and a melting point of 158-162°C. OPTBT has been used in a range of scientific applications, including as a corrosion inhibitor, in electrochemical studies, and in the synthesis of materials. In addition, it has been studied for its potential biological activities, including its ability to inhibit enzymes, modulate cellular processes, and act as an anti-inflammatory agent.
Scientific Research Applications
1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea has been used in a range of scientific applications. It has been used as a corrosion inhibitor for steel, aluminum, and copper in acidic and neutral media. In addition, it has been used in electrochemical studies to investigate the corrosion behavior of metals in various environments. It has also been used as a reagent in the synthesis of materials, such as polymers and metal-organic frameworks.
Mechanism Of Action
The mechanism of action of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, it is thought to act as an anti-inflammatory agent by modulating the production of pro-inflammatory cytokines and chemokines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. In vivo studies have demonstrated that 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea can reduce inflammation and improve the healing of wounds.
Advantages And Limitations For Lab Experiments
The main advantage of using 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea in laboratory experiments is its low cost and high availability. In addition, it is relatively stable and easy to handle. However, there are some limitations associated with its use. For example, it is not soluble in water, which may limit its use in certain applications. In addition, it is not biodegradable, which may limit its use in some biological applications.
Future Directions
The potential applications of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea are still being explored. Possible future directions include further studies to elucidate its mechanism of action, to investigate its potential use in therapeutic applications, and to explore its use in the synthesis of new materials. In addition, further studies are needed to investigate its potential use as a corrosion inhibitor and in electrochemical studies. Finally, further research is needed to explore its potential use in the synthesis of polymers and metal-organic frameworks.
properties
IUPAC Name |
1-[4-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)butyl]-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c25-18-17(23-20(27)24(18)16-11-5-2-6-12-16)13-7-8-14-21-19(26)22-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,23,27)(H2,21,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPYRERCBPFRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152193 | |
Record name | N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea | |
CAS RN |
5657-26-1 | |
Record name | N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5657-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96438 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl]-3-phenylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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